Cas no 82019-32-7 (7-Bromo-1-methyl-1H-quinoxalin-2-one)

7-Bromo-1-methyl-1H-quinoxalin-2-one structure
82019-32-7 structure
Nombre del producto:7-Bromo-1-methyl-1H-quinoxalin-2-one
Número CAS:82019-32-7
MF:C9H7BrN2O
Megavatios:239.068681001663
MDL:MFCD10000855
CID:706506
PubChem ID:12826370

7-Bromo-1-methyl-1H-quinoxalin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 7-Bromo-1-methyl-1H-quinoxalin-2-one
    • 2(1H)-Quinoxalinone,7-bromo-1-methyl-
    • 7-bromo-1-methylquinoxalin-2-one
    • 7-Bromo-1-methyl-2(1H)-quinoxalinone (ACI)
    • 7-Bromo-1-methylquinoxalin-2(1H)-one
    • AKOS015835938
    • SCHEMBL3235078
    • CS-0019322
    • NNVQENRTPCMCNA-UHFFFAOYSA-N
    • 82019-32-7
    • DS-0515
    • 7-bromo-1-methyl-1,2-dihydroquinoxalin-2-one
    • DTXSID50510861
    • AB56064
    • FS-2858
    • MFCD10000855
    • MDL: MFCD10000855
    • Renchi: 1S/C9H7BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3
    • Clave inchi: NNVQENRTPCMCNA-UHFFFAOYSA-N
    • Sonrisas: O=C1N(C)C2C(=CC=C(C=2)Br)N=C1

Atributos calculados

  • Calidad precisa: 237.97400
  • Masa isotópica única: 237.97418g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 254
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 32.7Ų
  • Xlogp3: 1.5

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.6±0.1 g/cm3
  • Punto de fusión: Not available
  • Punto de ebullición: 367.1±44.0 °C at 760 mmHg
  • Punto de inflamación: 175.8±28.4 °C
  • índice de refracción: 1.67
  • PSA: 34.89000
  • Logp: 1.69600
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

7-Bromo-1-methyl-1H-quinoxalin-2-one Información de Seguridad

7-Bromo-1-methyl-1H-quinoxalin-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A206593-100mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
100mg
$34.0 2025-02-24
Ambeed
A206593-5g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
5g
$489.0 2025-02-24
Chemenu
CM123818-250mg
7-bromo-1-methylquinoxalin-2(1H)-one
82019-32-7 95%+
250mg
$90 2024-07-23
Key Organics Ltd
FS-2858-10G
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 >95%
10g
£917.00 2025-02-08
Key Organics Ltd
FS-2858-1G
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 >95%
1g
£95.00 2025-02-08
Ambeed
A206593-10g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
10g
$1439.00 2022-03-28
abcr
AB437028-250 mg
7-Bromo-1-methyl-1H-quinoxalin-2-one; .
82019-32-7
250MG
€211.50 2023-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD159705-1g
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95%
1g
¥732.0 2024-04-18
eNovation Chemicals LLC
D748903-250mg
7-Bromo-1-methyl-1H-quinoxalin-2-one
82019-32-7 95+%
250mg
$90 2024-06-07
Chemenu
CM123818-1g
7-bromo-1-methylquinoxalin-2(1H)-one
82019-32-7 95%
1g
$215 2021-08-05

7-Bromo-1-methyl-1H-quinoxalin-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
Referencia
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Visible-light-photocatalysis driven denitrogenative/radical 1,3-shift of benzotriazole: access to 3-aryl-aminoquinoxalin-2(1H)-one scaffolds
Yi, Bing; et al, Organic Chemistry Frontiers, 2023, 10(2), 531-539

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Highly efficient synthesis of C3-heteroaryl 3-fluorooxindoles via a one-pot stepwise Ce(III)/photoassisted cross-dehydrogenative coupling/fluorooxidation process
Zhang, Letian; et al, Organic Chemistry Frontiers, 2023, 10(3), 668-674

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Referencia
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Ethanol ;  overnight, 25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.2 Solvents: Water ;  rt
Referencia
Oxidative Coupling of 4-Hydroxycoumarins with Quinoxalin-2(1H)-ones Induced by Visible Light under Aerobic Conditions
Laze, Loris; et al, European Journal of Organic Chemistry, 2023, 26(6),

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Ethanol ;  2 h, reflux; 1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
Referencia
Direct Access to Strained Fused Dihalo-Aziridino Quinoxalinones via C3-Alkylation Followed by Tandem Cyclization
Khade, Vikas V.; et al, Journal of Organic Chemistry, 2023, 88(13), 8010-8023

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles
Qin, Hui ; et al, Journal of Organic Chemistry, 2024, 89(1), 740-747

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Ethanol ;  1 h, reflux; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Referencia
Construction of C(sp2)-C(sp3) Bond between Quinoxalin-2(1H)-ones and N-Hydroxyphthalimide Esters via Photocatalytic Decarboxylative Coupling
Yan, Zhiyang; et al, Chemistry - An Asian Journal, 2019, 14(19), 3344-3349

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Referencia
Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation
Zhao, Wenyan; et al, Journal of Organic Chemistry, 2023, 88(9), 6218-6226

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Ethanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
Referencia
Visible-Light-Driven Multicomponent Radical Cascade Versatile Alkylation of Quinoxalinones Enabled by Electron Donor Acceptor Complex in Water
Sun, Bin; et al, Advanced Synthesis & Catalysis, 2023, 365(7), 1020-1026

7-Bromo-1-methyl-1H-quinoxalin-2-one Raw materials

7-Bromo-1-methyl-1H-quinoxalin-2-one Preparation Products

7-Bromo-1-methyl-1H-quinoxalin-2-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82019-32-7)7-Bromo-1-methyl-1H-quinoxalin-2-one
A864468
Pureza:99%
Cantidad:5g
Precio ($):440.0